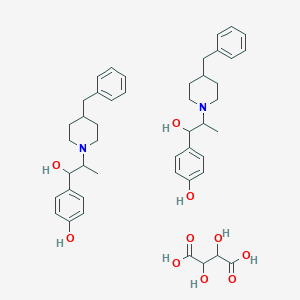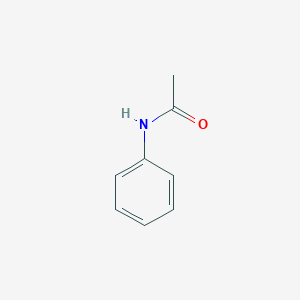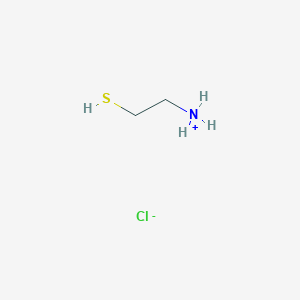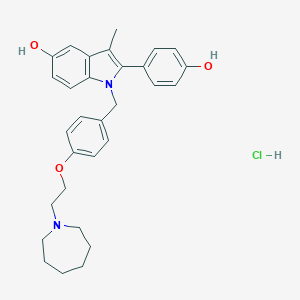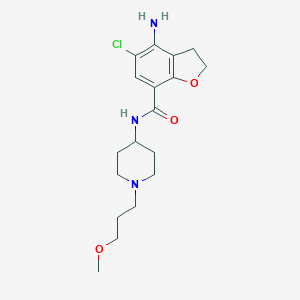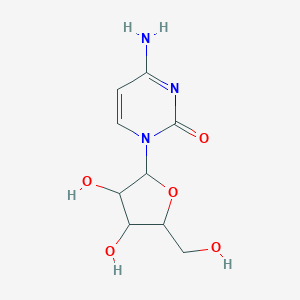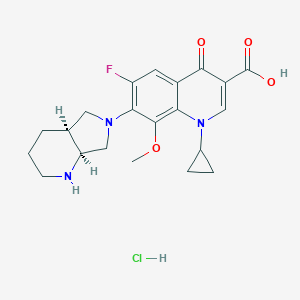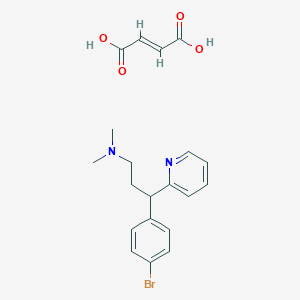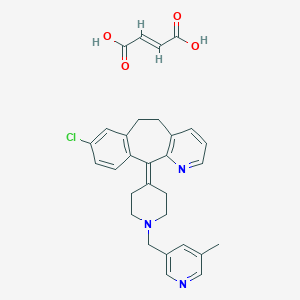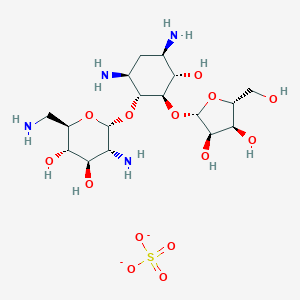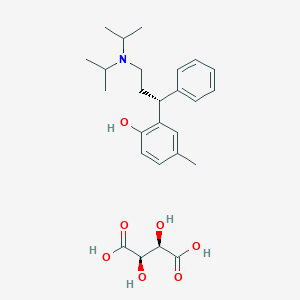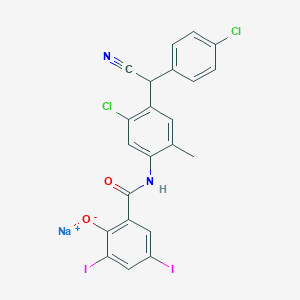
Closantel-Natrium
Übersicht
Beschreibung
Closantel Sodium is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is widely used in veterinary medicine to control and treat parasitic infections in livestock, particularly sheep and cattle. Closantel Sodium is effective against liver flukes, gastrointestinal roundworms, and certain arthropod larvae .
Wissenschaftliche Forschungsanwendungen
Closantel-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Antiparasitika und deren Wirkmechanismen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf verschiedene parasitäre Organismen, einschließlich Leberegel und gastrointestinaler Rundwürmer.
Medizin: Für die potenzielle Verwendung bei der Behandlung von parasitären Infektionen beim Menschen untersucht, obwohl es hauptsächlich in der Veterinärmedizin eingesetzt wird.
Industrie: Wird bei der Entwicklung von Antiparasitika-Formulierungen für Nutztiere eingesetzt
5. Wirkmechanismus
This compound übt seine antiparasitären Wirkungen aus, indem es den Energiestoffwechsel von Parasiten stört. Es hemmt die Fumaratreduktase, ein Enzym, das für die Synthese von Fumarat essentiell ist, was zur Anhäufung von Fumarat führt und letztendlich den Tod des Parasiten verursacht. Darüber hinaus entkoppelt this compound die mitochondriale oxidative Phosphorylierung, hemmt die ATP-Synthese und stört die Energieproduktion des Parasiten weiter .
Wirkmechanismus
Target of Action
Closantel Sodium is a potent and highly specific inhibitor of Onchocerca volvulus chitinase (OvCHT1) . Chitinases are enzymes that break down glycosidic bonds in chitin, an essential component of the exoskeleton in many organisms. By inhibiting this enzyme, Closantel Sodium disrupts the development and survival of certain parasites.
Mode of Action
Closantel Sodium acts by uncoupling oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, Closantel Sodium causes a decrease in ATP production, leading to paralysis and death of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by Closantel Sodium is the energy metabolism pathway . Specifically, it suppresses the activity of succinate dehydrogenase and fumarate reductase , two enzymes involved in the citric acid cycle (also known as the Krebs cycle). This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting these enzymes, Closantel Sodium disrupts the energy production, leading to the death of the parasites.
Pharmacokinetics
It’s known that the compound is used in veterinary medicine, suggesting that it has suitable bioavailability for therapeutic use in animals .
Result of Action
The primary result of Closantel Sodium’s action is the effective control of parasitic infestations. It has been shown to be effective against adults and larvae of liver flukes, several important gastrointestinal roundworms, and some external parasites . In addition, recent research has shown that Closantel Sodium can reverse antibiotic resistance in gram-negative bacteria, making it a promising adjuvant for antibiotic therapies .
Action Environment
The efficacy and stability of Closantel Sodium can be influenced by various environmental factors. It’s worth noting that as a veterinary drug, Closantel Sodium is likely designed to be stable and effective under a variety of conditions encountered in animal husbandry .
Biochemische Analyse
Biochemical Properties
Closantel Sodium interacts with several enzymes and proteins. It is a potent and highly specific inhibitor of the Onchocerca volvulus chitinase (OvCHT1), with an IC50 of 1.6 μM and a Ki of 468 nM . This interaction plays a crucial role in its anti-parasitic activity, as it inhibits the molt of developing O. volvulus from L3 to L4 stage .
Cellular Effects
Closantel Sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily by uncoupling oxidative phosphorylation in liver flukes , which leads to a marked change in the energy metabolism of the parasite .
Molecular Mechanism
The molecular mechanism of action of Closantel Sodium involves its binding interactions with biomolecules and changes in gene expression . It acts as a hydrogen ionophore, resulting in the uncoupling of electron transport-associated phosphorylation . This action inhibits the synthesis of ATP, leading to a rapid weakening of the parasite’s energy metabolism and eventual death .
Temporal Effects in Laboratory Settings
The effects of Closantel Sodium change over time in laboratory settings. It has been observed that the drug is eliminated from the plasma with a half-life of about 15 days, irrespective of the route of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Closantel Sodium vary with different dosages in animal models. High doses can cause severe side effects such as blindness, hyperventilation, general weakness, and incoordination
Metabolic Pathways
Closantel Sodium is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary pathway it impacts is the energy metabolism pathway of parasites, where it uncouples oxidative phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Closantel Sodium can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl cyanide to obtain the intermediate 4-chlorphenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide. This intermediate is then further processed to produce Closantel Sodium .
Industrial Production Methods: In industrial settings, Closantel Sodium is often prepared by dissolving the compound in propanediol, heating the solution to 50-60°C, and stirring until clarified. The solution is then mixed with other components such as glycerol acetal and levamisole hydrochloride to produce the final injectable formulation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Closantel-Natrium unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst in der Regel die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Die katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator ist üblich.
Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Chlor oder Brom.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Closantel-Natrium ist einzigartig unter den Antiparasitika aufgrund seines dualen Wirkmechanismus. Ähnliche Verbindungen umfassen:
Oxyclozanid: Ein weiteres Salicylanilid, das zur Behandlung von Leberegel und gastrointestinalen Rundwürmern eingesetzt wird.
Praziquantel: Wirksam gegen ein breites Spektrum von parasitären Würmern, jedoch mit einem anderen Wirkmechanismus.
Levamisol: Wird hauptsächlich als Anthelmintikum und Immunmodulator eingesetzt.
This compound zeichnet sich durch seine hohe Wirksamkeit und breite Wirksamkeit gegen verschiedene parasitäre Arten aus, was es zu einem wertvollen Instrument in der Veterinärmedizin macht .
Eigenschaften
CAS-Nummer |
61438-64-0 |
|---|---|
Molekularformel |
C22H14Cl2I2N2NaO2+ |
Molekulargewicht |
686.1 g/mol |
IUPAC-Name |
sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1 |
InChI-Schlüssel |
LREGMDNUOGTSIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
Key on ui other cas no. |
61438-64-0 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
NA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


